N'-Hydroxy-4-methylpyridine-3-carboximidamide
Overview
Description
“N’-Hydroxy-4-methylpyridine-3-carboximidamide” is a chemical compound with the CAS Number: 1159319-18-2 . It has a molecular weight of 151.17 and a linear formula of C7 H9 N3 O . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “N’-Hydroxy-4-methylpyridine-3-carboximidamide” is 1S/C7H9N3O/c1-5-2-3-9-4-6 (5)7 (8)10-11/h2-4,7H,8H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“N’-Hydroxy-4-methylpyridine-3-carboximidamide” has a molecular weight of 151.17 . .Scientific Research Applications
1. Metal Extraction and Recovery
Studies have shown that hydrophobic N′-alkyloxypyridinecarboximidamides are effective in extracting and recovering metals like copper(II) and zinc(II) from chloride solutions. These compounds facilitate metal extraction by forming complexes with the metal ions, significantly affecting the extraction process. They exhibit high selectivity and capacity, making them promising extractants for industrial metal recovery processes (Wojciechowska et al., 2017a), (Wojciechowska et al., 2017b).
2. Chemical Modification for Enhanced Properties
Chemical modifications, like the methylation of the pyridine moiety in N'-hydroxy-4-methylpyridine-3-carboximidamide derivatives, have been explored to optimize their biological properties. These modifications are aimed at enhancing the biological activity and specific properties of the derivatives (Ukrainets et al., 2015).
3. Crystal Structure Analysis
The crystal structures of compounds containing the this compound moiety have been analyzed to understand their molecular interactions and properties better. These studies reveal how molecules are linked through intermolecular hydrogen-bonding interactions, forming complex structures (Meva et al., 2017).
4. Reduction of Carcinogenic Compounds
Certain this compound derivatives have been employed to reduce carcinogenic compounds like chromium(VI), highlighting their potential in environmental remediation and pollution control. These compounds can efficiently reduce toxic chromium to less harmful forms under optimal conditions (Wójcik et al., 2020).
5. Quantitative Analysis Techniques
Advanced techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS) have been developed and validated for the determination of hydrophobic N-alkyloxy substituted amidines, including this compound derivatives. These methods are crucial for monitoring and controlling synthesis processes, ensuring quality and consistency in research and industrial applications (Wojciechowska et al., 2016).
Properties
IUPAC Name |
N'-hydroxy-4-methylpyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASYGFBUXMARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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